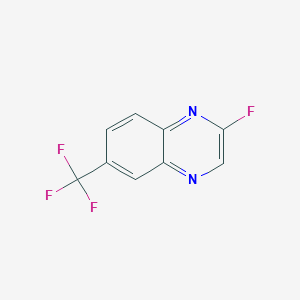

2-Fluoro-6-(trifluoromethyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry and Advanced Materials

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, serves as a vital scaffold in numerous areas of chemical research and industry. ipp.ptull.es Its derivatives are recognized for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govsapub.orgnih.gov This has led to their incorporation into various pharmaceuticals. ipp.ptnih.gov Beyond medicine, quinoxaline-based structures are integral to the development of advanced materials. They are utilized in the creation of organic light-emitting diodes (OLEDs), polymers, and dyes due to their unique electronic and photophysical properties. nih.govresearchgate.netepa.gov The thermal stability and electron-accepting nature of the quinoxaline core make it particularly suitable for applications in organic electronics and photovoltaics. researchgate.netepa.gov

Strategic Role of Fluorine and Trifluoromethyl Groups in Molecular Design and Bioactivity

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a key strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. mdpi.combohrium.com Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties, such as its acidity, basicity, and metabolic stability. acs.orgtandfonline.com Replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life. acs.org

Overview of 2-Fluoro-6-(trifluoromethyl)quinoxaline within the Context of Advanced Quinoxaline Research

This compound stands as a significant compound within the specialized area of fluorinated quinoxaline research. It combines the foundational quinoxaline scaffold with two strategically important fluorine-containing groups. The fluorine atom at the 2-position and the trifluoromethyl group at the 6-position are expected to impart unique electronic and reactive properties to the molecule. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules for medicinal and materials science applications. Research into compounds like this is driven by the goal of creating novel molecules with precisely tailored properties for specific functions, from targeted pharmaceuticals to high-performance materials. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOVKYFELGCKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553659 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112080-08-7 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112080-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Trifluoromethyl Quinoxaline and Its Advanced Precursors

Direct Synthetic Approaches

Direct methods for synthesizing the target compound focus on constructing the quinoxaline (B1680401) ring with the desired substituents already in place or introducing the fluorine atom onto a pre-formed quinoxaline core.

Condensation Reactions Utilizing Substituted o-Phenylenediamines and Dicarbonyl Compounds

A fundamental and widely utilized method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.govsapub.org This approach can be adapted for the synthesis of 2-Fluoro-6-(trifluoromethyl)quinoxaline by using 4-(trifluoromethyl)benzene-1,2-diamine as the key starting material.

The general reaction involves the acid-catalyzed condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a suitable dicarbonyl compound. The choice of the dicarbonyl component is crucial for introducing the fluorine atom at the 2-position. While direct condensation to form the 2-fluoro derivative is not straightforward, this method is paramount for creating the core 6-(trifluoromethyl)quinoxaline (B1305570) structure, which can then be subjected to fluorination.

Various catalysts have been explored to improve the efficiency and environmental friendliness of this condensation reaction, moving away from harsh acidic conditions and high temperatures. nih.gov These include:

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, offering a green chemistry approach. nih.gov

Ammonium bifluoride (NH4HF2) in aqueous ethanol (B145695), which provides excellent yields under mild conditions. nih.gov

Microwave-assisted synthesis , which can significantly reduce reaction times and improve yields. nih.govtsijournals.com

Heteropolyoxometalates supported on alumina , allowing for reactions at room temperature with high yields. nih.gov

Table 1: Catalysts for Quinoxaline Synthesis via Condensation Reactions

| Catalyst | Solvent System | Key Advantages |

| Cerium(IV) ammonium nitrate (CAN) | Water or Methyl cyanide | Green, low cost, high reactivity. nih.gov |

| Ammonium bifluoride (NH4HF2) | Aqueous ethanol | Mild conditions, high yields, simple work-up. nih.gov |

| Microwave Irradiation | Ethanol | Short reaction times, high purity of products. sapub.orgtsijournals.com |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room temperature reaction, high yields, recyclable catalyst. nih.gov |

Targeted Fluorination Strategies for Quinoxaline Cores

This approach involves the direct introduction of a fluorine atom onto a pre-synthesized 6-(trifluoromethyl)quinoxaline scaffold. Nucleophilic aromatic substitution (SNAr) is a common strategy. rsc.orglboro.ac.uk

A key precursor for this method is 2-chloro-6-(trifluoromethyl)quinoxaline (B1351841). The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing quinoxaline ring system and the trifluoromethyl group. Treatment of 2-chloro-6-(trifluoromethyl)quinoxaline with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst, can yield the desired this compound. The reactivity of halogens in SNAr reactions on the quinoxaline ring is a critical factor. nih.gov

Another direct fluorination method involves the use of elemental fluorine-iodine mixtures. rsc.org This system generates a species that acts as a source of both iodonium (B1229267) and fluoride ions. The proposed mechanism involves the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion to yield the 2-fluoro-quinoxaline derivative. rsc.org The extent of fluorination can be controlled by the stoichiometry of the fluorine used. rsc.org

Synthesis of Key Intermediates for Fluorinated Quinoxalines

The synthesis of advanced precursors is a critical step in the multi-step preparation of this compound.

Preparation of 6-(Trifluoromethyl)quinoxaline Derivatives

The synthesis of 6-(trifluoromethyl)quinoxaline derivatives typically begins with a substituted benzene (B151609) ring. A common starting material is 4-(trifluoromethyl)benzene-1,2-diamine. bldpharm.com This diamine can be prepared from commercially available precursors.

This key intermediate, 4-(trifluoromethyl)benzene-1,2-diamine, can then undergo condensation with various dicarbonyl compounds to yield a range of 6-(trifluoromethyl)quinoxaline derivatives. For instance, reaction with glyoxal (B1671930) leads to 6-(trifluoromethyl)quinoxaline. To introduce functionality at the 2-position that can later be converted to a fluorine atom, a suitable α-keto acid or its derivative can be used. For example, condensation with an appropriate α-keto ester can yield a 6-(trifluoromethyl)quinoxalin-2(1H)-one derivative. These quinoxalin-2-ones are versatile intermediates. thieme-connect.de

Introduction of Fluorine at Specific Ring Positions

Introducing a fluorine atom at a specific position on the quinoxaline ring often involves nucleophilic substitution reactions. For instance, starting with a chloro-substituted quinoxaline allows for the introduction of fluorine via an SNAr reaction. lboro.ac.uknih.gov The electron-withdrawing nature of the trifluoromethyl group and the quinoxaline ring itself facilitates this substitution.

The synthesis of fluorinated building blocks is also a viable strategy. For example, a fluorinated o-phenylenediamine could be used in the initial condensation step. However, the availability and synthesis of such precursors can be a limiting factor.

Derivatization of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a highly versatile intermediate for the synthesis of various disubstituted quinoxalines. The two chlorine atoms are susceptible to nucleophilic displacement, and their reactivity can often be differentiated.

Selective mono-substitution can be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile. This allows for the sequential introduction of different substituents. For example, reaction with one equivalent of a fluoride source could potentially lead to 2-chloro-3-fluoro-6-(trifluoromethyl)quinoxaline. Subsequent reaction with another nucleophile could then displace the remaining chlorine atom.

The derivatization of this dichloro intermediate opens up a wide range of possibilities for creating a library of 6-(trifluoromethyl)quinoxaline derivatives with diverse functionalities at the 2- and 3-positions.

Table 2: Key Intermediates and their Synthetic Utility

| Intermediate | CAS Number | Synthetic Utility |

| 4-(Trifluoromethyl)benzene-1,2-diamine | 368-71-8 | Precursor for the quinoxaline ring via condensation. bldpharm.com |

| 2-Chloro-6-(trifluoromethyl)quinoxaline | Not available | Precursor for this compound via SNAr. |

| 6-(Trifluoromethyl)quinoxalin-2(1H)-one | Not available | Versatile intermediate for further functionalization. thieme-connect.de |

| 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | Not available | Precursor for disubstituted quinoxaline derivatives. |

| 2-Chloro-3-(trifluoromethyl)quinoxaline | 254732-51-9 | Building block for various quinoxaline derivatives. sigmaaldrich.com |

Advanced Synthetic Techniques and Catalysis in Fluorinated Quinoxaline Synthesis

Modern organic synthesis has seen a paradigm shift towards more efficient, selective, and sustainable methods. The construction of the this compound scaffold has benefited from these advancements, with transition metal catalysis, photochemistry, metal-free reactions, and multi-component strategies playing pivotal roles.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis offers powerful tools for the construction of the quinoxaline core through annulation reactions, which involve the formation of a ring onto a pre-existing one. Palladium, rhodium, and copper catalysts are at the forefront of these transformations.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in promoting the synthesis of quinoxaline derivatives. researchgate.netbohrium.com A common strategy involves the condensation of a substituted o-phenylenediamine with a suitable coupling partner. For instance, a multi-component, one-pot protocol can be employed using a substituted isatin (B1672199) and a substituted o-phenylenediamine in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. researchgate.netbohrium.com While not explicitly detailed for this compound, this methodology is adaptable. A plausible route would involve the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a fluorinated precursor, facilitated by a palladium catalyst to construct the quinoxaline ring system. Furthermore, palladium-catalyzed intramolecular carbonylative annulation reactions have been developed for the synthesis of fused tricyclic 2-quinolones, demonstrating the versatility of palladium in constructing complex heterocyclic systems under mild conditions. rsc.org

Rhodium-Catalyzed Approaches: Rhodium catalysts have also been successfully employed in the synthesis and functionalization of quinoxaline structures. nih.govnih.gov A notable application is the rhodium-catalyzed asymmetric addition of boronic acids to quinoxalinium salts, leading to chiral dihydroquinoxalines with high enantioselectivity. nih.gov This method allows for the late-stage introduction of substituents. Additionally, rhodium-catalyzed C-H activation provides a regioselective pathway for the selenylation and sulfenylation of quinoxalinones, showcasing the potential for direct functionalization of the quinoxaline core. nih.gov

Copper-Catalyzed Cyclizations: Copper catalysts are often utilized for their cost-effectiveness and unique reactivity in cyclization reactions. nih.govnih.gov For example, copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates has been developed for the synthesis of 3-sulfonated quinolines. nih.gov This type of cascade reaction, involving radical addition and cyclization, could be conceptually extended to the synthesis of fluorinated quinoxalines. Moreover, copper-catalyzed dual cyclization has been shown to be a practical method for constructing the quinindoline core structure, highlighting the utility of copper in facilitating complex ring-forming sequences. nih.gov

| Catalyst System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Palladium Acetate / Triphenylphosphine | Multi-component Condensation | Mild conditions, good to excellent yields. researchgate.netbohrium.com | Condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a fluorinated building block. |

| Rhodium / (R,R)-QuinoxP* | Asymmetric Dearomatization | High enantioselectivity for chiral dihydroquinoxalines. nih.gov | Asymmetric synthesis of precursors to chiral fluorinated quinoxalines. |

| Copper Halides | Electrophilic Cyclization | Utilizes inexpensive catalysts and reagents. nih.gov | Cascade cyclization of appropriately substituted fluorinated and trifluoromethylated precursors. |

Visible-Light-Promoted Trifluoromethylation

Photoredox catalysis using visible light has emerged as a powerful and sustainable strategy for the introduction of trifluoromethyl groups. nih.gov This method often proceeds under mild, photocatalyst-free conditions, relying on the photoexcitation of the substrate or a reagent.

A notable example is the visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones without the need for an external photocatalyst. nih.gov In this process, triflic anhydride (B1165640) (Tf₂O) can serve as an inexpensive and readily available source of the trifluoromethyl radical. The reaction is believed to proceed through a free radical homolytic process initiated by visible light. While this has been demonstrated on quinoxalin-2(1H)-ones, the underlying principle of photo-induced trifluoromethyl radical generation is applicable to the direct C-H trifluoromethylation of the quinoxaline core itself, offering a direct route to introduce the CF₃ group at the 6-position of a 2-fluoroquinoxaline (B3350367) precursor.

| Reaction | CF₃ Source | Conditions | Key Advantages |

|---|---|---|---|

| Trifluoromethylation of Quinoxalin-2(1H)-ones | Triflic Anhydride (Tf₂O) | Visible light, photocatalyst-free, oxidant-free. nih.gov | Operationally simple, versatile, and uses a readily available CF₃ source. nih.gov |

Metal-Free and Solvent-Free Methodologies

In the quest for greener and more sustainable chemical processes, metal-free and solvent-free synthetic methods have gained significant traction. nih.govrsc.org These approaches minimize waste and avoid the use of potentially toxic and expensive metal catalysts.

A direct and efficient metal-free method for the synthesis of fluorinated quinoxalines involves the use of polyfluoroalkanoic acids as both C1 synthons and fluoroalkyl building blocks. organic-chemistry.org Specifically, a [5 + 1] cyclization of 2-vinylanilines with these acids under catalyst- and additive-free conditions provides access to 2-fluoroalkylated quinolines, a strategy that can be adapted for quinoxaline synthesis. Furthermore, a direct method for synthesizing fluorinated quinazolinones and quinoxalines utilizes trifluoroacetic acid (TFA) as a CF₃ source without any catalysts or additives, achieving good yields. organic-chemistry.orgresearchgate.netthieme-connect.com This approach is highly atom-economical and scalable.

Solvent-free reactions, often conducted under reflux conditions, also present a green alternative. For instance, the synthesis of quinoxaline derivatives from o-phenylenediamine and phenacyl bromide can be achieved in good yields using ethanol as a green solvent, and in some cases, catalyst-free conditions are sufficient. nih.gov

| Methodology | Reagents | Conditions | Key Features |

|---|---|---|---|

| [5 + 1] Cyclization | 2-Vinylanilines, Polyfluoroalkanoic Acids | Catalyst- and additive-free. organic-chemistry.org | Concise access to 2-fluoroalkylated quinolines/quinoxalines. organic-chemistry.org |

| Direct Trifluoromethylation | Trifluoroacetic Acid (TFA) | Catalyst- and additive-free. organic-chemistry.orgresearchgate.netthieme-connect.com | High atom economy, broad scope. organic-chemistry.orgresearchgate.netthieme-connect.com |

| Catalyst-Free Cyclization | o-Phenylenediamine, Phenacyl Bromide | Reflux in ethanol. nih.gov | Green solvent, simple procedure. nih.gov |

Multi-Component Reactions for Quinoxaline Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of the quinoxaline scaffold. bohrium.comresearchgate.net A one-pot, three-component reaction involving a substituted isatin, a substituted o-phenylenediamine, and a suitable third component can be catalyzed by palladium acetate to afford fully substituted quinoxalines. researchgate.netbohrium.com Another versatile approach is the Ugi four-component reaction, which has been successfully employed to create complex quinoxaline-containing structures. These MCRs can be designed to introduce the desired fluorine and trifluoromethyl substituents by selecting appropriately functionalized starting materials. For example, using 4-(trifluoromethyl)benzene-1,2-diamine as one of the components in a multi-component reaction with a fluorinated carbonyl compound would be a direct strategy to assemble the this compound framework.

| Reaction Type | Typical Components | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Three-Component Reaction | Isatin, o-Phenylenediamine, third component | Palladium Acetate. researchgate.netbohrium.com | High atom economy, mild conditions. researchgate.netbohrium.com |

| Ugi Four-Component Reaction | Amine, Carbonyl Compound, Isocyanide, Carboxylic Acid | Various, often catalyst-free | Rapid generation of complex, diverse structures. |

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 6 Trifluoromethyl Quinoxaline Scaffolds

Nucleophilic Aromatic Substitution on Fluorinated Quinoxalines

The presence of the electron-deficient pyrazine (B50134) ring makes the quinoxaline (B1680401) system susceptible to nucleophilic attack. rsc.org This reactivity is further enhanced by the introduction of electron-withdrawing groups.

Reactivity of the Fluorine Atom at Position 2 and Position 6

In the 2-fluoro-6-(trifluoromethyl)quinoxaline molecule, the fluorine atom at the C2-position of the pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The pyrazine nitrogens act as strong electron-withdrawing groups, lowering the electron density at the C2-position and stabilizing the negatively charged Meisenheimer complex intermediate formed during the substitution reaction. colby.edu This makes the C2-fluorine an excellent leaving group.

Conversely, a fluorine atom at the C6-position on the benzene (B151609) ring is also activated towards nucleophilic substitution, albeit to a different extent. nih.govresearchgate.net The degree of activation is influenced by the electronic effects of other substituents on the ring. In quinoxaline 1,4-dioxides, the fluorine atom at position 6 has been shown to be susceptible to substitution by nucleophiles like methoxy (B1213986) groups. nih.govnih.gov Studies on 6-fluoroquinoxalines have demonstrated their utility in synthesizing libraries of 6-aminoquinoxalines via microwave-assisted nucleophilic substitution with various amines. researchgate.net

The relative reactivity of fluorine at position 2 versus position 6 is a critical consideration in synthetic design. The C2-position is generally more reactive due to the direct influence of the heterocyclic nitrogen atoms.

Influence of Electron-Withdrawing Groups on Substitution Patterns

The trifluoromethyl (-CF3) group at the C6-position is a powerful electron-withdrawing group that significantly influences the reactivity of the quinoxaline ring. researchgate.netnih.gov Its strong inductive effect further depletes electron density from the aromatic system, thereby activating it for nucleophilic attack. colby.edu

In the context of this compound, the -CF3 group at C6 enhances the electrophilicity of the entire ring system, including the C2-position. This makes the C2-fluorine even more labile and prone to substitution. Research on related quinoxaline 1,4-dioxides has shown that electron-withdrawing groups, such as halogens or aroyl groups, increase the reactivity of other positions on the ring towards nucleophilic substitution. nih.govmdpi.com For instance, the presence of an aroyl group at position 2 was found to increase the reactivity of a fluorine atom at position 6. nih.gov This synergistic effect between multiple electron-withdrawing substituents is a key principle in designing substitution reactions on quinoxaline scaffolds. researchgate.net

The table below summarizes the effect of substituents on the reactivity of the quinoxaline ring in nucleophilic aromatic substitution reactions.

| Substituent Position | Substituent Type | Effect on Nucleophilic Aromatic Substitution |

| 2 | -F | Highly activated leaving group |

| 6 | -F | Activated leaving group |

| 6 | -CF3 (Electron-Withdrawing) | Enhances reactivity of the entire ring, including the C2-position |

| 7 | Electron-Donating Groups | Can increase hypoxic cytotoxicity in 1,4-dioxide derivatives nih.gov |

| 6 and/or 7 | Electron-Acceptor Groups | Generally increase antibacterial activity in 1,4-dioxide derivatives mdpi.com |

Reactions Involving the Trifluoromethyl Group

While often considered a stable moiety, the trifluoromethyl group can participate in specific chemical transformations, particularly under conditions that generate highly reactive intermediates.

Transformations of CF3-Substituted Carbocations and Radical Cations

The generation of carbocations or radical cations on an aromatic ring bearing a trifluoromethyl group can lead to unique chemical transformations. nih.govnih.govdoaj.org CF3-substituted carbocations are highly destabilized due to the strong electron-withdrawing nature of the CF3 group, making them transient but potent electrophiles. nih.govnih.govdoaj.org Their formation often requires superacidic conditions or potent oxidizing agents. nih.gov

While specific studies on the carbocation transformations of this compound are not extensively detailed in the available literature, general principles suggest that if a carbocation were formed on the quinoxaline ring, the -CF3 group at C6 would strongly influence its stability and subsequent reactions. For example, solvolysis reactions involving CF3-substituted systems show a significant retardation effect compared to their non-fluorinated analogs, highlighting the destabilizing effect of the CF3 group on cationic intermediates. nih.gov

Electrophilic and Radical Reactions of the Quinoxaline Core

The electron-deficient nature of the quinoxaline ring, further accentuated by the fluoro and trifluoromethyl substituents, generally makes it less susceptible to electrophilic substitution compared to benzene. However, under forcing conditions, reactions such as nitration can occur. sapub.org The directing influence of the existing substituents would play a crucial role in determining the position of the incoming electrophile.

Radical reactions on the quinoxaline core are also plausible. For instance, the decomposition of certain oxidizing agents can generate radicals that may react with the quinoxaline ring. nih.gov The precise regiochemistry of such reactions would depend on the nature of the radical and the electronic landscape of the substituted quinoxaline.

Mechanistic Insights into Bioreductive Activation Pathways of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides (QdNOs) are a class of compounds known for their biological activity, which is often linked to their bioreductive activation under hypoxic (low oxygen) conditions. frontiersin.orgnih.govnih.gov While this compound is not a 1,4-dioxide, understanding the activation mechanism of its N-oxide analogs provides valuable insight into the potential metabolic pathways of quinoxaline derivatives.

The bioreductive activation of QdNOs typically involves a one-electron reduction, often catalyzed by cellular reductases, to form a radical anion. frontiersin.orgnih.gov This radical species can then undergo further transformations. One proposed pathway involves the radical abstracting a hydrogen atom from a biological molecule like DNA, leading to cellular damage. frontiersin.org Another possibility is the fragmentation of the radical to generate highly reactive species such as the hydroxyl radical (•OH), which can then cause oxidative damage to cellular components. frontiersin.orgnih.gov The presence of a trifluoromethyl group can influence this process; for example, 3-trifluoromethyl-quinoxaline 1,4-dioxides have been shown to release hydroxyl radicals upon one-electron reduction. frontiersin.org

This process is summarized in the following table, illustrating the general pathway for bioreductive activation.

| Step | Description | Intermediate/Product |

| 1 | One-electron reduction of the quinoxaline 1,4-dioxide (QdNO) by a reductase. | Neutral radical of the QdNO. |

| 2a | The radical directly abstracts a hydrogen atom from DNA. | DNA damage, quinoxaline monoxide. |

| 2b | The radical fragments. | Hydroxyl radical (•OH), quinoxaline monoxide. |

The efficiency of this bioreduction can be enhanced by the presence of electron-withdrawing groups on the quinoxaline ring, as they facilitate the initial reduction step. mdpi.com Therefore, the fluoro and trifluoromethyl groups in a hypothetical this compound 1,4-dioxide would be expected to promote its bioreductive activation.

Structure Activity Relationships Sar in Fluorinated Quinoxaline Systems

Impact of Fluorine and Trifluoromethyl Substitution on Biological Activities

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the quinoxaline (B1680401) ring system profoundly alters its inherent biological and pharmacological profile. These modifications modulate key molecular properties, leading to enhanced efficacy and, in some cases, novel mechanisms of action.

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to the quinoxaline molecule. tandfonline.com Despite its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), fluorine's high electronegativity creates a strong carbon-fluorine (C-F) bond, which enhances metabolic stability. tandfonline.com This substitution also increases the molecule's lipophilicity, a critical factor for membrane permeation and interaction with biological targets. tandfonline.comacs.org

The trifluoromethyl group, being bulkier than a methyl group, is a highly lipophilic functional group. nih.gov Its introduction into an aromatic ring, such as the quinoxaline system, significantly impacts the electronic characteristics of the molecule. This alteration can lead to improved pharmacokinetic properties and enhanced potency of the resulting compound. researchgate.net The strategic placement of fluorine can also prevent unwanted metabolism at specific sites within the molecule. tandfonline.com

The highly electron-withdrawing nature of fluorine and trifluoromethyl groups significantly influences the electrophilicity of the quinoxaline ring. This increased electrophilicity makes the quinoxaline core more susceptible to nucleophilic attack, a key step in various biological interactions. rsc.org In the context of drug design, this enhanced reactivity can be harnessed to promote covalent bond formation with target enzymes or receptors, leading to irreversible inhibition and prolonged therapeutic effects.

The development of electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, has provided efficient methods for the synthesis of these modified quinoxalines. wikipedia.orgrsc.org The reactivity of these reagents is often correlated with the electron-withdrawing capacity of the groups attached to the nitrogen atom, which in turn dictates the electrophilic character of the fluorine atom being transferred. wikipedia.org

Systematic Structural Modifications and Resultant Activity Profiles

Systematic modifications of the quinoxaline scaffold, particularly at key positions, have been instrumental in elucidating the structure-activity relationships (SAR) that govern their antimicrobial efficacy.

Research has consistently shown that the nature and position of substituents on the quinoxaline ring are critical determinants of its antimicrobial activity. For instance, the presence of a methyl group at the 3-position of the quinoxaline ring has been shown to favor antibacterial activity. mdpi.com

Substitutions at the C-2 and C-3 positions of the quinoxaline scaffold can lead to significant variations in antimicrobial activity. tandfonline.com Similarly, the introduction of electron-accepting groups at the 6- and/or 7-positions has been found to enhance the antimicrobial potency of 2-carbonylquinoxaline 1,4-di-N-oxide derivatives. mdpi.com Conversely, electron-donating groups at these positions tend to reduce the activity. mdpi.com The presence of a nitro group at the 6-position, for example, is thought to alter the DNA structure of bacterial cells and inhibit DNA synthesis, thereby contributing to the antibacterial profile. tandfonline.com

The following table summarizes the impact of various substituents at different positions on the antimicrobial activity of quinoxaline derivatives.

| Position | Substituent | Effect on Antimicrobial Activity |

| 2 | Varied (amine, etc.) | Activity varies with the nature of the substituent tandfonline.comnih.gov |

| 3 | Methyl | Favors antibacterial activity mdpi.com |

| 6/7 | Electron-accepting groups (e.g., Cl) | Enhances activity mdpi.com |

| 6/7 | Electron-donating groups (e.g., CH3) | Reduces activity mdpi.com |

| 6 | Nitro | Contributes to antibacterial profile tandfonline.com |

The introduction of halogens, particularly chlorine, and trifluoromethyl groups at specific positions on the quinoxaline ring has been a key strategy to enhance biological potency. Studies on quinoxaline 1,4-di-N-oxide derivatives have indicated that a chlorine atom at the 6- or 7-position leads to the best activity. mdpi.com

The trifluoromethyl group, due to its strong electron-withdrawing nature and high lipophilicity, often imparts enhanced potency and improved pharmacokinetic properties. researchgate.net For instance, in a series of tetrahydroisoquinoline-based inhibitors, the introduction of a trifluoromethyl group at the 2-position of a linked pyridyl ring was explored for its effect on activity. nih.gov

The oxidation of the nitrogen atoms in the pyrazine (B50134) ring to form quinoxaline 1,4-di-N-oxides (QdNOs) is a crucial modification that significantly enhances the biological activity of these compounds. nih.govresearchgate.netnih.gov This N-oxidation is often essential for the antitubercular activity of certain quinoxaline derivatives. researchgate.net

The 1,4-di-N-oxide moiety is believed to be a key functional group responsible for the activity and, in some cases, the toxicity of these compounds. researchgate.net The biological activity of QdNOs is often linked to their bioreduction under hypoxic conditions, leading to the formation of radical species that can cause cellular damage, such as DNA cleavage. researchgate.net The presence of both N-oxide groups is generally considered important for maximizing the biological properties of these derivatives. researchgate.net Research has shown that the loss of one or both N-oxide groups typically results in a decrease or complete loss of antibacterial activity. mdpi.com

Evaluation against Human Tumor Cell Lines (e.g., MCF7, NCIH 460, SF-268)

Quinoxaline derivatives, including analogues of 2-Fluoro-6-(trifluoromethyl)quinoxaline, have been the subject of extensive research to evaluate their potential as anticancer agents. nih.gov These compounds are frequently screened for their cytotoxic activity against a panel of human tumor cell lines to identify lead compounds for further development. nih.gov The NCI-60 panel, a set of 60 human tumor cell lines used by the National Cancer Institute, is a common platform for such evaluations. nih.gov

Research has shown that the introduction of specific functional groups onto the quinoxaline scaffold can significantly influence cytotoxic potency. For instance, a series of novel quinoxaline derivatives demonstrated potent antiproliferative activity against three human cancer cell lines, with one compound exhibiting IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the sub-micromolar range, between 0.19 and 0.51 μM. nih.gov Another study focusing on 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives found that compounds 11 and 13 were particularly potent against three cancer cell lines, with IC₅₀ values ranging from 0.81 μM to 2.91 μM. rsc.org

The substitution pattern on the quinoxaline ring is critical. The presence of electron-withdrawing groups at the 6 or 7-positions has been reported to enhance antitumor activity. nih.gov In one study, derivatives with a lipophilic, electron-withdrawing chlorine atom showed greater potency than those with polar, electron-donating groups like hydroxyl (OH). rsc.org Specifically, quinazolinedione derivatives, which share structural similarities, have been evaluated against the MCF-7 breast cancer cell line, showing significant, dose-dependent reductions in cell viability. nih.gov These findings underscore the potential of quinoxaline-based structures as a promising scaffold for the design of new anticancer drugs. rsc.orgnih.gov

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Target Cell Lines | Observed Activity (IC₅₀) | Reference |

| Quinoxaline Derivative 12 | Three human cancer cell lines | 0.19-0.51 μM | nih.gov |

| Quinoxaline Derivative 11 | Three human cancer cell lines | 0.81-2.91 μM | rsc.org |

| Quinoxaline Derivative 13 | Three human cancer cell lines | 0.81-2.91 μM | rsc.org |

| Quinoxaline Derivative 4a | Three human cancer cell lines | 3.21-4.54 μM | rsc.org |

| Quinoxaline Derivative 5 | Three human cancer cell lines | 3.21-4.54 μM | rsc.org |

Induction of Apoptosis and Reactive Oxygen Species Production in Cancer Cells

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, a critical target in cancer therapy. nih.govnih.gov Studies have demonstrated that certain quinoxaline compounds can trigger apoptosis in cancer cells in a dose-dependent manner. nih.gov This process is often mediated through the intrinsic mitochondrial pathway. nih.gov

The generation of intracellular Reactive Oxygen Species (ROS) is a significant factor in the pro-apoptotic activity of these compounds. nih.gov Quinoxaline-1,4-dioxide derivatives, for example, are known to modulate the oxidative status within tumor cells and promote cell damage through the production of ROS. nih.goveurekaselect.com One study detailed a series of novel quinoxaline derivatives that, in addition to disrupting the microtubule network and causing cell cycle arrest at the G2/M phase, also induced the production of ROS. nih.gov This increase in ROS leads to a malfunction of the mitochondrial membrane potential, a key event that initiates the apoptotic cascade. nih.gov

The process often involves the activation of specific proteins. For instance, some quinazolinedione derivatives induce apoptosis in MCF-7 breast cancer cells by upregulating caspase-9 and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of key regulatory proteins confirms that these compounds can effectively engage the cellular machinery to trigger programmed cell death, highlighting their potential as therapeutic agents that target fundamental cancer cell vulnerabilities. nih.govnih.gov

Applications in Materials Science

Beyond their biological activities, quinoxaline derivatives have emerged as a fascinating class of materials for a wide range of applications in materials science, particularly in the field of organic electronics. nih.gov Their versatile molecular structure, which can be readily modified, allows for the fine-tuning of their electronic and photophysical properties. rsc.org

Organic Electronics and Optoelectronic Devices

Quinoxaline-based molecules are highly valued as electron-transporting materials (ETMs) in various organic electronic devices. nih.govqmul.ac.uk The quinoxaline core is an excellent electron-withdrawing unit, which facilitates efficient electron transport. nih.govnih.gov This characteristic makes them suitable for use as n-type semiconductors. nih.gov Their applications span across several key technologies, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govqmul.ac.uk By incorporating different functional groups, researchers can tune the energy levels, charge mobility, and absorption spectra of these materials to optimize device performance. nih.govacs.org

Electroluminescent Materials

Quinoxaline derivatives are effective electroluminescent materials, primarily for their application in OLEDs. capes.gov.bracs.org They can function as emitters or as electron-transporting/hole-blocking layers. rsc.org To enhance their light-emitting properties, the quinoxaline core is often combined with other functional units, such as triarylamines (to impart hole-transport capabilities) and various chromophores like pyrene, carbazole, or fluorene. capes.gov.bracs.org This molecular design creates a "push-pull" or intramolecular charge-transfer (ICT) structure, where the dialkylamino group acts as an electron donor and the quinoxaline ring as an electron acceptor. rsc.org

These materials often exhibit strong fluorescence with high quantum yields. rsc.org Devices fabricated using these derivatives as the emitting layer can produce intense light, with colors that can be tuned. For example, certain pyrazolo[3,4-b]quinoxaline derivatives show bright green-yellow emission, while other specifically designed molecules can act as deep blue emitters. rsc.orgworktribe.com A doped OLED device using a selected quinoxaline-based blue emitter achieved a deep blue electroluminescence peak at 428 nm with narrow full width at half maximum (FWHM) and Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.06). worktribe.com

Organic Semiconductors and Solar Cells

The strong electron-accepting nature of the quinoxaline moiety makes it a crucial building block for n-type organic semiconductors used in organic solar cells (OSCs). nih.govrsc.org In recent years, quinoxaline-based non-fullerene acceptors (NFAs) have gained significant attention, leading to OSCs with power conversion efficiencies approaching 20%. nih.gov These acceptors possess desirable characteristics such as a wide absorption range and low reorganization energy, which helps to minimize energy loss and improve charge generation and transport. rsc.orgnih.gov

The structural versatility of quinoxaline allows for the creation of various molecular architectures, including small molecules and polymers, to optimize photovoltaic performance. nih.gov For example, modifying the central core of Y-series acceptor molecules with a quinoxaline unit is a promising strategy. acs.org Furthermore, introducing bromine atoms to the terminal groups of these acceptor molecules has been shown to enhance the open-circuit voltage (VOC) of the resulting solar cells. acs.org A device based on the PM6:BQ-2Cl-FBr system achieved a power conversion efficiency (PCE) of 11.54% with a high short-circuit current density (JSC) of 20.96 mA cm⁻². acs.org

Aggregation-Induced Emission (AIE) Characteristics

A significant number of quinoxaline derivatives exhibit a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). acs.orgworktribe.com This is contrary to the typical behavior of many fluorescent dyes, which suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. scholaris.ca In AIE-active materials, the molecules are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation, for instance, in a solvent-water mixture or in the solid state. acs.orgscholaris.ca

This property is particularly valuable for applications in solid-state devices like OLEDs, where traditional dyes often lose efficiency. scholaris.ca The AIE effect in quinoxaline derivatives is often attributed to the presence of propeller-like molecular structures that have restricted intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, thus enhancing fluorescence. acs.org

Researchers have synthesized various series of quinoxaline derivatives that display AIE characteristics. acs.orgworktribe.com For example, hydrophobic pyrrolidinylvinylquinoxaline (PVQ) derivatives showed a strong enhancement in fluorescence when aggregated in ethanol-water mixtures. acs.org Similarly, other quinoxaline-based molecules have been designed to be deep blue emitters with AIE properties, making them effective materials for high-performance OLEDs. worktribe.comscholaris.ca The combination of intramolecular charge transfer (ICT) and AIE characteristics in a single molecule is a powerful strategy for developing advanced luminescent materials. worktribe.com

Catalytic Applications

The unique electronic properties of the this compound scaffold, characterized by the presence of electron-withdrawing fluorine and trifluoromethyl groups, make it an intriguing candidate for the development of advanced catalytic systems. These features can significantly influence the reactivity and stability of catalysts derived from this heterocyclic core.

Development of Fluorine-Containing N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. man.ac.uk The introduction of fluorine atoms or fluorine-containing groups into the NHC framework can impart unique properties to the resulting metal complexes, such as enhanced stability and altered catalytic activity. man.ac.uk

While the direct synthesis of an NHC from this compound has not been extensively reported, the synthesis of fluorinated NHC ligands from other fluorinated heterocycles provides a strong precedent for its potential. man.ac.ukuea.ac.uk The general synthetic route to NHC precursors, typically imidazolium (B1220033) or benzimidazolium salts, involves the N-alkylation or N-arylation of the parent heterocycle. rsc.org For a quinoxaline-based NHC, a similar strategy could be envisioned, starting with the quaternization of one of the nitrogen atoms of the pyrazine ring in this compound, followed by deprotonation to generate the carbene.

The presence of the fluorine and trifluoromethyl substituents on the quinoxaline ring is expected to significantly influence the electronic nature of the resulting NHC ligand. These electron-withdrawing groups would likely reduce the electron-donating ability of the carbene carbon, which could, in turn, affect the stability and reactivity of the corresponding metal complexes. Research on other fluorinated NHC ligands has shown that they can lead to catalysts with distinct activities in reactions like hydrogen-transfer and carbon-carbon bond formation. man.ac.uk

The development of NHC ligands from this compound could lead to a new family of catalysts with potential applications in a variety of organic transformations. Further research in this area would be necessary to explore the synthesis of these ligands and evaluate the catalytic performance of their metal complexes.

Chemical Sensor Development

The quinoxaline scaffold, with its fused aromatic system, often exhibits interesting photophysical properties, making it a suitable platform for the development of fluorescent and colorimetric sensors. The introduction of specific functional groups allows for the selective detection of various analytes.

Colorimetric Detection of Analytes (e.g., nitroaromatic explosives)

The detection of nitroaromatic compounds, which are common components of explosives, is of significant interest for security and environmental monitoring. nih.gov Fluorescent sensors based on electron-rich aromatic compounds have proven effective for this purpose, as their fluorescence can be quenched upon interaction with electron-deficient nitroaromatics.

Quinoxaline derivatives have been investigated as potential fluorescent sensors for various analytes, including metal ions. nih.gov More specifically, a metal-organic framework (MOF) based on a pyrazinoquinoxaline tetracarboxylic acid has demonstrated highly efficient fluorescent sensing of nitro explosives. acs.org This indicates that the quinoxaline core is a viable component for creating sensors for such analytes.

While there is no direct report on the use of this compound as a colorimetric sensor for nitroaromatic explosives, its electronic structure suggests potential in this application. The electron-withdrawing nature of the fluoro and trifluoromethyl groups could enhance the interaction with electron-rich analytes or, if appropriately functionalized with electron-donating groups, could act as a quencher for electron-deficient species like nitroaromatics. The principle often relies on the formation of a charge-transfer complex between the sensor molecule and the analyte, leading to a change in the absorption or emission spectrum. For instance, iptycene-based fluorescent sensors have been shown to bind nitroaromatic compounds, resulting in fluorescence quenching. nih.gov

The development of a sensor based on this compound would likely involve the introduction of a fluorescent moiety or a group capable of specific interaction with the target analyte. The inherent fluorescence of the quinoxaline ring system or a tethered fluorophore could be modulated by the presence of nitroaromatic compounds, leading to a detectable signal.

Agrochemical Applications

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including applications in agriculture as fungicides and bactericides. rsc.orgmdpi.commdpi.com The search for new and effective agrochemicals is driven by the need to control plant diseases and overcome resistance to existing treatments.

Inhibition of Plant Pathogenic Bacteria and Fungi

Recent research has highlighted the potential of quinoxaline derivatives as potent inhibitors of various plant pathogens. A series of novel quinoxaline derivatives were synthesized and evaluated for their antimicrobial activities against plant pathogenic bacteria and fungi. rsc.org Several of these compounds exhibited significant in vitro activity.

For example, compound 5k from one study displayed good antibacterial activity against Acidovorax citrulli. rsc.org In the same study, compounds 5j and 5t showed potent activity against the fungus Rhizoctonia solani (RS), with EC₅₀ values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ = 26.17 μg/mL). rsc.org In vivo bioassays further confirmed that compound 5j could effectively control rice sheath blight caused by R. solani. rsc.org

Another study focused on quinoxaline-2-oxyacetate hydrazide derivatives and found that many of these compounds exhibited remarkable inhibitory activities against a range of plant pathogenic fungi. mdpi.com For instance, compound 15 showed an EC₅₀ of 0.87 μg/mL against Gibberella zeae and 1.01 μg/mL against Colletotrichum orbiculare. mdpi.com Compound 1 from this series was effective against Alternaria alternata (EC₅₀ = 1.54 μg/mL) and Rhizoctonia solani (EC₅₀ = 0.20 μg/mL). mdpi.com

The presence of a trifluoromethyl group at the C6 position of the quinoxaline ring, as in this compound, is a feature that has been associated with biological activity in other contexts. While specific studies on the agrochemical applications of this exact compound are limited, the strong performance of other substituted quinoxalines suggests that it could serve as a valuable scaffold for the development of new plant protection agents.

Table 1: Antifungal Activity of Selected Quinoxaline Derivatives against Rhizoctonia solani

| Compound | EC₅₀ (μg/mL) | Reference |

| 5j | 8.54 | rsc.org |

| 5t | 12.01 | rsc.org |

| 1 | 0.20 | mdpi.com |

| Azoxystrobin (Commercial Fungicide) | 26.17 | rsc.org |

Table 2: Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Pathogen | Activity (EC₅₀ in μg/mL) | Reference |

| 5k | Acidovorax citrulli | Good antibacterial activity | rsc.org |

| 15 | Gibberella zeae | 0.87 | mdpi.com |

| 15 | Colletotrichum orbiculare | 1.01 | mdpi.com |

| 1 | Alternaria alternata | 1.54 | mdpi.com |

Future Directions and Emerging Research Avenues for 2 Fluoro 6 Trifluoromethyl Quinoxaline Chemistry

Exploration of Novel and Greener Synthetic Routes

Traditional synthesis of quinoxaline (B1680401) derivatives often involves condensation reactions between ortho-phenylenediamines and 1,2-dicarbonyl compounds, which can require harsh conditions, toxic catalysts, and long reaction times. mdpi.com The future of synthesizing 2-Fluoro-6-(trifluoromethyl)quinoxaline and its analogues lies in the development of more efficient, cost-effective, and environmentally benign methodologies. benthamdirect.comresearchgate.netnih.gov

Modern research is pivoting towards green chemistry principles to mitigate the drawbacks of classical methods. benthamdirect.com Key areas of exploration include:

Hydrothermal Synthesis (HTS): This method utilizes high-temperature water as a solvent, eliminating the need for organic solvents. HTS is simple, fast, and can generate high yields. The intrinsic acidity of water at elevated temperatures can catalyze the reaction, though the addition of a promoter like acetic acid can further reduce reaction times to under 10 minutes. nih.gov

Reusable Nanocatalysts: Heterogeneous nanocatalysts, such as silica (SiO₂), monoclinic zirconia, and magnetic iron oxide nanoparticles (nano-γ-Fe₂O₃–SO₃H), offer significant advantages. rsc.org They provide a large number of active sites, can be used in solvent-free conditions, are easily recovered and reused, and are often inexpensive and non-toxic. rsc.org

Solvent-Free and Metal-Free Approaches: Direct synthesis methods that avoid metals or additives are gaining traction. One such approach uses trifluoroacetic acid (TFA) as both a reactant and a CF₃ source to produce trifluoromethylated quinoxalines, showcasing high atom economy and a broad substrate scope. organic-chemistry.org The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) can also promote the reaction efficiently at room temperature. mdpi.com

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Condensation | Uses strong acid catalysts, high temperatures, and organic solvents. | Well-established method. | mdpi.com |

| Hydrothermal Synthesis | Utilizes high-temperature water as a solvent. | Environmentally friendly, fast, high yields, avoids organic solvents. | nih.gov |

| Nanocatalysis | Employs reusable catalysts like SiO₂ or zirconia nanoparticles. | Solvent-free conditions, catalyst reusability, easy work-up, high efficiency. | rsc.org |

| Metal-Free Direct Synthesis | Uses reagents like trifluoroacetic acid as a CF₃ source without catalysts. | High atom economy, broad scope, avoids metal contamination. | organic-chemistry.org |

Advanced Mechanistic Elucidation of Reactivity and Bioactivity

A deeper understanding of the molecular mechanisms governing the reactivity and biological activity of this compound is crucial for its rational design in future applications. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and steric effects that dictate its behavior. mdpi.com

The trifluoromethyl group is highly electronegative and acts as a strong electron-withdrawing group, which can significantly influence the reactivity of the quinoxaline ring system. mdpi.com Furthermore, the high metabolic stability of the C-F bond often enhances the pharmacokinetic profile of drug candidates. mdpi.com

Future research will increasingly rely on a synergy of experimental and computational techniques:

Computational Chemistry: Methods like Density Functional Theory (DFT) are being used to compute electronic properties and provide a rational explanation for the observed reactivity of complex molecules like quinoxaline derivatives. researchgate.net These calculations can predict reaction sites and elucidate mechanisms at an atomic level.

Mechanistic Studies: Investigating reaction pathways, such as radical-based mechanisms in trifluoroalkylation reactions, helps in optimizing reaction conditions and expanding their scope. nih.gov

In Silico Biological Modeling: To understand bioactivity, molecular docking studies are performed to predict how these molecules bind to the active sites of biological targets like enzymes or receptors. nih.govnih.gov This provides insight into the specific interactions that drive their pharmacological effects and guides the design of more potent and selective compounds.

| Property | Effect of Fluorine (F) and Trifluoromethyl (CF₃) Substitution | Implication | References |

|---|---|---|---|

| Lipophilicity | Significantly increases lipophilicity. | Improves membrane permeability and in vivo transport. | mdpi.com |

| Metabolic Stability | The C-F bond is very strong, resisting metabolic degradation. | Increases drug half-life and bioavailability. | mdpi.com |

| Electronic Effects | Strong electron-withdrawing nature alters the electron density of the aromatic system. | Modulates binding affinity to biological targets and influences chemical reactivity. | mdpi.com |

| Binding Interactions | Can form unique non-covalent interactions (e.g., halogen bonds, dipole interactions) with protein residues. | Enhances selectivity and potency of bioactive molecules. | mdpi.com |

Development of Next-Generation Functional Materials with Tailored Properties

The electron-deficient nature of the quinoxaline ring makes it an excellent building block for n-type organic semiconductors. nih.govmetu.edu.tr The incorporation of fluorine and trifluoromethyl groups provides a powerful strategy for fine-tuning the electronic properties of these materials, such as energy levels (HOMO/LUMO) and bandgaps, which are critical for device performance. nih.govmdpi.com

Future research in this area will focus on designing and synthesizing novel polymers and small molecules based on the this compound core for advanced electronic applications:

Organic Solar Cells (OSCs): Fluorinated quinoxaline-based copolymers have been successfully used as donor or acceptor materials in OSCs. mdpi.com The introduction of fluorine can lower the HOMO energy level, leading to a higher open-circuit voltage (Voc), and can improve charge carrier mobility, resulting in enhanced device efficiency. mdpi.com For example, polymers incorporating fluorinated quinoxaline units have achieved impressive power conversion efficiencies (PCEs). beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are being explored as electron-transporting materials (ETMs) and emitters in OLEDs. nih.gov The trifluoromethyl group can be used to develop materials for thermally activated delayed fluorescence (TADF) emitters, which are key to achieving high efficiency in next-generation displays and lighting. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The structural diversity and tunable electronic properties of quinoxaline derivatives make them promising candidates for n-type semiconductors in OFETs, which are essential components of modern organic electronics. nih.gov

| Application | Role of Fluorinated Quinoxaline | Performance Enhancement | References |

|---|---|---|---|

| Organic Solar Cells (OSCs) | Electron-accepting unit in donor-acceptor copolymers. | Lowers HOMO level for higher Voc, improves charge mobility, increases power conversion efficiency (PCE). | nih.govmdpi.combeilstein-journals.org |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material (ETM) or TADF emitter. | Enables high-efficiency TADF processes for lighting and displays. | nih.govbeilstein-journals.org |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. | Allows for precise control of energy levels and carrier transport properties. | nih.gov |

Targeted Molecular Design for Specific Biochemical Pathways and Disease Models (In Vitro)

The this compound scaffold is a privileged structure for the design of targeted therapeutics. nih.gov Its rigid framework allows for the precise spatial orientation of functional groups to interact with specific biological targets, while the fluorine and trifluoromethyl substituents can enhance potency and drug-like properties. mdpi.com Future work will focus on the rational design of derivatives to modulate specific biochemical pathways implicated in diseases like cancer.

The research process typically involves:

Target Identification: Identifying a key protein or pathway involved in a disease, such as pyruvate kinase M2 (PKM2) in oral cancer or histone deacetylases (HDACs) in liver cancer. nih.govnih.gov

In Silico Design: Using computational tools to design molecules that are predicted to bind effectively to the chosen target. nih.govnih.gov

Synthesis and In Vitro Evaluation: Synthesizing the designed compounds and testing their biological activity in cell-based assays (in vitro). For example, evaluating the antiproliferative effect on cancer cell lines like CAL-27 (oral cancer) or HepG-2 (liver cancer). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the most promising compounds to understand which chemical features are essential for activity and to optimize potency and selectivity. nih.govnih.gov

Recent studies have demonstrated the potential of this approach. For instance, quinoxaline-tethered imidazopyrimidine derivatives have been designed and synthesized, with some showing potent and specific antiproliferative activity against oral cancer cells by activating the PKM2 enzyme. nih.gov Similarly, other quinoxaline derivatives have been developed as promising HDAC inhibitors for hepatocellular carcinoma. nih.gov

| Derivative Class | Biological Target | Disease Model (In Vitro) | Key Finding | References |

|---|---|---|---|---|

| Quinoxaline-tethered imidazopyrimidines | Pyruvate Kinase M2 (PKM2) | Oral Squamous Cell Carcinoma (CAL-27 cell line) | Potent antiproliferative activity (IC₅₀ = 0.79 μM) and specific activation of PKM2. | nih.gov |

| Substituted Quinoxalines | Histone Deacetylase (HDAC) | Hepatocellular Carcinoma (HepG-2 & HuH-7 cell lines) | Promising anti-proliferative activities and induction of apoptosis. | nih.gov |

| Quinoxaline Hybrids | Topoisomerase II | Human cancer cell lines (e.g., Hep-2, Caco-2) | Designed as potential DNA intercalators and Topo II inhibitors. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-6-(trifluoromethyl)quinoxaline and its derivatives?

- Methodology :

- Nucleophilic substitution : Fluorination can be achieved using fluorinating agents (e.g., KF or CsF) under controlled conditions. For trifluoromethylation, reagents like CF₃Cu or CF₃I are employed .

- Heterocyclic condensation : Quinoxaline cores are synthesized via cyclization of o-phenylenediamine derivatives with α-keto acids or esters. Fluorine and trifluoromethyl groups are introduced during or after cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (e.g., ethanol/water mixtures) are standard for isolating high-purity products .

Q. How can structural characterization of this compound be performed?

- Techniques :

- X-ray crystallography : Resolve bond lengths, angles, and spatial arrangement. For example, space group determination (e.g., P2₁/c) and R-factor analysis (e.g., R₁ < 0.05) confirm structural integrity .

- NMR spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -60 to -70 ppm for CF₃ groups). ¹H/¹³C NMR assigns aromatic protons and carbons .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 231.15 for C₁₀H₅F₄NO derivatives) .

Q. What preliminary biological assays are suitable for evaluating quinoxaline derivatives?

- Approach :

- Antimicrobial testing : Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 1 µg/mL) or Colletotrichum species .

- Enzyme inhibition : Measure IC₅₀ values for targets like protoporphyrinogen oxidase (PPO) using spectrophotometric assays .

Advanced Research Questions

Q. How does the trifluoromethyl group at C-6 influence the biological activity of quinoxaline derivatives?

- SAR Insights :

- The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability. In antitubercular studies, CF₃-substituted derivatives show 10-fold higher activity than methyl analogs .

- Electronic effects: The electron-withdrawing CF₃ group alters electron density at the quinoxaline core, affecting binding to targets like DprE1 (tuberculosis) or PDGF-R kinases .

- Contradictions : In some T. cruzi inhibitors, CF₃ groups are less critical than chloro/fluoro substituents at C-3, suggesting context-dependent SAR .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Case Study :

- Compare unit cell parameters (e.g., a=8.23 Å, b=12.45 Å) and torsion angles across derivatives. Discrepancies in dihedral angles (e.g., 5° vs. 15°) may arise from packing forces or solvent effects .

- Use Rint values (< 0.05) and GOOF (1.02–1.05) to assess data quality. Outliers may indicate disordered fluorine atoms requiring refinement .

Q. What computational methods validate experimental results for quinoxaline-based inhibitors?

- Protocols :

- Molecular docking : Dock into PPO (PDB: 1SEZ) or DprE1 (PDB: 4FD3) using AutoDock Vina. Compare binding poses with mutagenesis data .

- DFT analysis : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) correlate with redox activity .

Q. How to address low reproducibility in biological activity across studies?

- Troubleshooting :

- Solvent effects : Test activity in DMSO vs. aqueous buffers; CF₃ groups may aggregate in polar solvents, reducing bioavailability .

- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydroxylation at C-2) during assays .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.

- All data derived from peer-reviewed crystallographic, synthetic, and pharmacological studies.

- Contradictions in SAR or crystallography are resolved via multi-technique validation (e.g., XRD + DFT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.